molecular formula C5H12ClNO B1286721 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride CAS No. 753023-56-2

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

Cat. No.: B1286721
CAS No.: 753023-56-2
M. Wt: 137.61 g/mol
InChI Key: ZDXCGSRAZSWQJQ-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride typically involves the reaction of cyclopropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as crystallization or distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminocyclopropyl)ethanol
  • Cyclopropylamine
  • Ethylene glycol

Uniqueness

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

IUPAC Name

2-(1-aminocyclopropyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5(1-2-5)3-4-7;/h7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXCGSRAZSWQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753023-56-2
Record name 2-(1-aminocyclopropyl)ethan-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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